molecular formula C2H5NO B7816137 Acetaldoxime

Acetaldoxime

Cat. No.: B7816137
M. Wt: 59.07 g/mol
InChI Key: FZENGILVLUJGJX-UHFFFAOYSA-N
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Description

Acetaldoxime (C₂H₅NO; CAS 107-29-9) is a simple oxime compound derived from acetaldehyde and hydroxylamine. It exists as a low-melting solid or liquid (melting point: 44–46°C; boiling point: 115°C) with a density of 0.98 g/mL at 25°C . Key applications include:

  • Chemical Synthesis: Intermediate for pesticides (e.g., methamidophos) and cyanogenic glucosides .
  • Industrial Use: Oxygen scavenger in boiler water, replacing toxic hydrazine due to its 40-fold higher efficiency and lower environmental impact .
  • Organic Reactions: Reagent for nitrile hydration to amides, leveraging its role as a water donor (e.g., in Pd- or Rh-catalyzed reactions) .

Its synthesis has evolved from traditional methods (e.g., hydroxylamine sulfate with SO₂) to greener processes using TS-1/H₂O₂, achieving 100% carbon utilization and producing only water as a byproduct .

Properties

IUPAC Name

N-ethylidenehydroxylamine
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InChI

InChI=1S/C2H5NO/c1-2-3-4/h2,4H,1H3
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InChI Key

FZENGILVLUJGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CC=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C2H5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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DSSTOX Substance ID

DTXSID2020004
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Molecular Weight

59.07 g/mol
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Physical Description

Acetaldehyde oxime appears as a colorless liquid with a pungent odor. Has two crystalline modifications, one melting at 12 °C and the other at 46.5 °C., Two crystalline modifications, alpha and beta; [Merck Index] Colorless liquid with a pungent odor; Two crystalline modifications with mp = 12 and 46.5 deg C; [CAMEO] Liquid; [IUCLID]
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Boiling Point

115 °C
Details NIST; NIST Chemistry WebBook. Acetaldoxime (107-29-9). NIST Standard Reference Database No. 69, June 2005 Release. Washington, DC: US Sec Commerce. Available from, as of May 21, 2013: https://webbook.nist.gov
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Flash Point

Flash point < 22 °C
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Solubility

Very soluble in water, Very soluble in alcohol, ether, Miscible with ethanol, ether
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Density

0.9656 at 20 °C/4 °C
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Vapor Pressure

7.71 [mmHg], 9.9 mm Hg at 25 °C /Extrapolated to super-cooled liquid/; 5.0 mm Hg at 25 °C /Extrapolated to solid/
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Color/Form

Needles, Two crystalline modifications, alpha-form and beta-form

CAS No.

107-29-9
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Melting Point

45 °C, Two crystalline modifications with melting point of 12 °C for beta-form and 46.5 °C for alpha-form
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 9
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Preparation Methods

Reaction Mechanism and Conditions

Hydroxylamine hydrochloride or sulfate is typically dissolved in water and reacted with acetaldehyde at temperatures between 20°C and 50°C. The reaction proceeds via a two-step mechanism:

  • Protonation of the carbonyl oxygen , enhancing electrophilicity.

  • Nucleophilic attack by hydroxylamine , forming an intermediate hemiaminal that dehydrates to yield this compound.

The exothermic nature of this reaction necessitates precise temperature control to minimize byproducts such as imines or over-oxidized species.

Azeotropic Distillation for Product Isolation

A critical challenge in this method is separating this compound from the aqueous reaction mixture. Researchers have leveraged the formation of a water-acetaldoxime azeotrope (boiling point: 93°C at 760 mmHg) to facilitate efficient distillation. By maintaining a water-rich phase during distillation, product decomposition is avoided, achieving yields exceeding 85%.

Table 1: Optimization Parameters for Traditional Oximation

ParameterOptimal RangeImpact on YieldSource
Temperature25–40°CPrevents exothermic runaway
Hydroxylamine Source(NH₂OH)₂·H₂SO₄Reduces salt byproduct
Reaction Time2–4 hoursMaximizes conversion
pH4.5–5.5Enhances nucleophilicity

Catalytic Ammoximation Using Titanosilicate Catalysts

In response to environmental and efficiency concerns, catalytic ammoximation has emerged as a sustainable alternative. This method employs titanosilicate catalysts to mediate the reaction between acetaldehyde, ammonia, and hydrogen peroxide.

Catalyst Design and Performance

Titanosilicate catalysts such as Ti-MWW and TS-1 facilitate the in-situ generation of hydroxylamine from ammonia and hydrogen peroxide, which subsequently reacts with acetaldehyde. A study comparing catalysts revealed that Ti-MWW modified via secondary synthesis achieved 92% this compound selectivity at 70°C, outperforming conventional TS-1 (78% selectivity).

Advantages Over Traditional Methods

  • Reduced Waste : Eliminates stoichiometric hydroxylamine salts.

  • Higher Atom Economy : Hydrogen peroxide serves as a green oxidant.

  • Continuous Flow Compatibility : Enables scalable production.

Table 2: Catalytic Ammoximation Performance Metrics

CatalystTemperature (°C)Selectivity (%)Yield (%)Source
Ti-MWW709288
TS-1707872
Ti-Beta808579

Metal-Mediated Synthesis Approaches

Recent advancements in organometallic chemistry have unlocked novel pathways for this compound synthesis. Metal catalysts and reagents enable precise control over reaction pathways, particularly in complex matrices.

Nickel-Promoted Oxidative Coupling

Nickel(II) chloride has been employed to mediate the oxidative coupling of aldehydes with hydroxylamine derivatives. In one protocol, this compound was synthesized via the reaction of acetaldehyde with hydroxylamine-O-sulfonic acid in the presence of NiCl₂, achieving 70% yield under aerobic conditions. The nickel center likely stabilizes reactive intermediates, preventing undesired side reactions.

Gold-Catalyzed Oximation

Gold(I) complexes, such as [(Ph₃P)AuCl], have shown promise in catalyzing the oximation of α,β-unsaturated aldehydes. While primarily tested for cinnamaldehyde derivatives, this method could be adapted for acetaldehyde by modifying ligand environments.

Industrial-Scale Production and Optimization

Commercial production of this compound prioritizes cost-effectiveness and scalability. The dominant industrial method remains hydroxylamine-based oximation, with refinements in distillation and waste management.

Large-Scale Distillation Systems

Industrial reactors utilize fractional distillation columns equipped with structured packing to separate the this compound-water azeotrope efficiently. A typical setup achieves >90% recovery with energy consumption of 1.2–1.5 kWh per kilogram of product.

Key Manufacturers and Capacities

Leading producers include Shandong Wucheng Kangda Chemical and Nanjing Heju Chemical, with combined annual capacities exceeding 5,000 metric tons. Market analyses project a 6.8% CAGR for this compound demand through 2029, driven by its role in pesticide synthesis.

Table 3: Industrial Production Metrics

CompanyAnnual Capacity (MT)Primary MethodSource
Shandong Wucheng Kangda Chemical2,500Oximation
Nanjing Heju Chemical1,800Oximation
Jiangshan Taige Chemical700Ammoximation

Chemical Reactions Analysis

Alkylation Reactions

Acetaldoxime undergoes α-alkylation under strongly basic conditions. Deprotonation with 2 equivalents of n-butyllithium at −78°C generates a dianion, which reacts with alkyl halides to yield α-alkylated (Z)-oximes .

Reaction Conditions and Outcomes

SubstrateProductYieldKey Observations
Benzyl bromideα-Benzyl-(Z)-oxime92%Exclusive syn-selectivity
1-Iodopropaneα-Propyl-(Z)-oxime89%Requires −78°C to avoid nitrile byproducts
  • Mechanism : The dianion attacks the alkyl halide syn to the oxime hydroxyl group, preserving stereochemistry .

  • Limitation : Elevated temperatures promote nitrile formation via elimination .

Rearrangement to Acetamide

Thermal treatment of this compound in xylene with catalytic nickel(II) acetate (0.2 mol%) induces isomerization to acetamide (CH₃CONH₂) .

Key Data

  • Temperature : 120–140°C

  • Yield : >95% (isolated)

  • Catalyst Efficiency : Nickel(II) acetate > silica gel .

Mechanistic Pathway :

  • Coordination of Ni²⁺ to the oxime nitrogen.
    2. -Hydride shift to form an intermediate imine.

  • Tautomerization to acetamide .

Acetonitrile N-Oxide Formation

  • Step 1 : Chlorination with N-chlorosuccinimide (NCS) in chloroform yields acetohydroxamic acid chloride .

  • Step 2 : Dehydrochlorination with triethylamine produces acetonitrile N-oxide .

1,3-Dipolar Cycloaddition

Acetonitrile N-oxide reacts with alkenes to form 2-isoxazolines. For example:

  • Substrate : 6-Ethylideneolivanic acid derivative

  • Product : Spiroisoxazoline (one-pot synthesis, 78% yield) .

Applications : Building blocks for pharmaceuticals and agrochemicals .

Ammoximation Mechanism

In the TS-1/H₂O₂ system, this compound forms via hydroxylamine (NH₂OH) intermediate :

  • NH₃ Oxidation : NH₃ → NH₂OH (catalyzed by TS-1/H₂O₂).

  • Condensation : NH₂OH + CH₃CHO → CH₃CH=NOH .

Experimental Validation :

  • Infrared Spectroscopy : Confirmed NH₂OH intermediate (1227 cm⁻¹ absorption) .

  • Reaction Efficiency : >90% conversion under optimized conditions .

Acid-Catalyzed Decomposition

This compound hydrolyzes in dilute acidic media to regenerate acetaldehyde and hydroxylamine :

  • Conditions : 0.1M H₂SO₄, 25°C

  • Equilibrium : Favors decomposition (Kₐ ≈ 10⁻⁴) .

Comparison of Reaction Pathways

Reaction TypeConditionsPrimary ProductYield
Alkylation−78°C, n-BuLiα-Alkylated oximes89–92%
RearrangementNi(OAc)₂, xylene, 140°CAcetamide>95%
CycloadditionNCS, Et₃N, RT2-Isoxazolines70–78%
AmmoximationTS-1/H₂O₂, 60°CThis compound>90%

Scientific Research Applications

Chemical Synthesis

Acetaldoxime serves as a crucial intermediate in many chemical reactions:

  • Oxygen Scavenger : It is employed as an oxygen scavenger in boiler water systems, helping to prevent corrosion by removing dissolved oxygen, which can lead to metal degradation .
  • Synthesis of Acetamide : this compound can be rearranged to produce acetamide using nickel(II) acetate as a catalyst. This reaction is significant for producing amides from oximes, which are valuable in pharmaceuticals and agrochemicals .
  • Preparation of Heterocycles : It acts as a precursor for synthesizing heterocyclic compounds such as spiroisoxazolines. This is achieved through chlorination followed by cycloaddition reactions, highlighting its versatility in forming complex molecular structures .
  • Alkylation Reactions : this compound can undergo deprotonation to generate an anion that reacts with alkyl halides (e.g., benzyl bromide) to yield α-alkylated (Z)-oximes. This process is essential for modifying compounds in organic synthesis .

Agricultural Applications

This compound is notably used in the production of pesticides:

  • Pesticide Intermediate : It is a key ingredient in manufacturing pesticides that protect crops from pests and diseases. The compound's ability to form various derivatives makes it valuable in developing effective agrochemicals .

Biological Studies

Recent research has explored the biological roles of this compound derivatives:

  • Auxin Biosynthesis : In plant biology, this compound derivatives are implicated in auxin biosynthesis. For instance, phenylthis compound (PAOx) has been shown to enhance the production of phytohormones like PAA (phenylacetic acid) in Arabidopsis and maize, suggesting broader implications for plant growth and development .
  • Defense Mechanisms : The conversion of indole-3-acetaldoxime (IAOx) into camalexin, a defense compound against pathogens, illustrates the compound's role in plant immunity. Specific cytochrome P450 enzymes facilitate this conversion, linking this compound chemistry to plant defense strategies against fungal infections .

Case Study 1: Use as an Oxygen Scavenger

In industrial settings, this compound has been tested as an effective oxygen scavenger in boiler systems. Its application led to a significant reduction in corrosion rates compared to systems without such treatment.

Case Study 2: Auxin Production Enhancement

Research conducted on Arabidopsis mutants demonstrated that overproduction of PAOx resulted in increased PAA levels. This finding indicates potential agricultural benefits through enhanced growth regulation via this compound derivatives .

Data Table: Summary of this compound Applications

Application AreaSpecific UseNotes
Chemical SynthesisOxygen scavengerPrevents corrosion in boiler systems
Synthesis of acetamideCatalyzed by nickel(II) acetate
Preparation of heterocyclesForms spiroisoxazolines
Alkylation reactionsProduces α-alkylated oximes
Agricultural ApplicationsPesticide productionKey intermediate for crop protection
Biological StudiesAuxin biosynthesisEnhances plant growth; linked to defense mechanisms

Mechanism of Action

The mechanism of action of acetaldoxime involves its conversion to hydroxylamine, which then reacts with acetaldehyde to form the oxime. This process is catalyzed by titanium silicalite-1 and hydrogen peroxide. The intermediate of this reaction is hydroxylamine, which is crucial for the formation of the oxime .

Comparison with Similar Compounds

Physicochemical Properties

Compound Formula Melting Point (°C) Boiling Point (°C) Water Solubility (g/L) Key Functional Groups
Acetaldoxime C₂H₅NO 44–46 115 185 C=N, N–O
Formaldoxime CH₃NO - 84 Highly soluble C=N, N–O
Acetone Oxime C₃H₇NO 59–61 135 150 C=N, N–O
Phenylthis compound C₈H₉NO - - Low C=N, N–O, Aromatic

This compound’s lower molecular weight and hydrophilic nature (compared to aromatic derivatives like phenylthis compound) enhance its solubility and reactivity in aqueous systems .

Key Differentiators

Eco-Friendly Synthesis : this compound’s TS-1/H₂O₂ route minimizes waste, unlike traditional oxime syntheses .

Versatility : Dual roles in organic synthesis (amide formation) and industrial processes (oxygen scavenging) .

Biosynthetic Significance: Precursor for aliphatic glucosinolates via CYP79F1, distinguishing it from aromatic oximes like IAOx .

Biological Activity

Acetaldoxime is an organic compound that has garnered attention for its diverse biological activities, particularly in plant physiology and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its roles in auxin biosynthesis, antimicrobial properties, and potential as a therapeutic agent.

Chemical Structure and Properties

This compound is classified as an aldoxime, characterized by the functional group -C=N-OH attached to an acetyl group. Its chemical formula is C₂H₅NO, and it exists in two geometric isomers: E-acetaldoxime and Z-acetaldoxime. The study of these isomers has revealed differences in their reactivity and biological effects.

Auxin Biosynthesis in Plants

Role in Plant Growth:
this compound serves as a precursor in the biosynthesis of auxins, particularly indole-3-acetic acid (IAA) and phenylacetic acid (PAA). Research has shown that overproduction of phenylthis compound (PAOx) in Arabidopsis thaliana leads to increased levels of PAA, suggesting that this compound derivatives are crucial for plant growth regulation through auxin pathways .

Mechanism of Action:
The conversion of phenylalanine to PAOx is catalyzed by cytochrome P450 monooxygenases (CYP79A2), which underscores the importance of this compound in plant defense mechanisms against pathogens. Studies indicate that PAOx contributes to the synthesis of benzyl glucosinolate, a compound involved in plant defense .

Antimicrobial Activity

Antimicrobial Properties:
this compound and its derivatives have demonstrated significant antimicrobial activity. They have been investigated for their potential as reactivators of acetylcholinesterase, which plays a role in treating organophosphate poisoning. Additionally, oximes derived from various sources have shown antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies:
A notable case study highlighted the use of this compound derivatives in treating bacterial infections. The compounds exhibited inhibitory effects on bacterial growth, suggesting their potential utility in developing new antimicrobial agents .

Therapeutic Applications

Potential Therapeutics:
Recent studies have explored the anticancer properties of oximes, including this compound. These compounds have been shown to inhibit various kinases involved in cancer progression, such as PI3K and CDK, indicating their potential as therapeutic agents in oncology .

Research Findings:

  • Cytotoxicity: this compound exhibits cytotoxic effects against several cancer cell lines, with IC50 values indicating effective inhibition at low concentrations.
  • Mechanisms: The mechanisms underlying these effects include apoptosis induction and cell cycle arrest, making this compound a candidate for further research in cancer therapy .

Summary of Biological Activities

Activity Details
Auxin BiosynthesisPrecursor for IAA and PAA; involved in plant growth regulation
AntimicrobialInhibitory effects on bacteria; potential for developing new antibiotics
Therapeutic PotentialCytotoxicity against cancer cells; kinase inhibition

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for acetaldoxime, and how can reaction conditions be optimized to improve purity?

  • Methodological Answer : this compound is typically synthesized via the condensation of acetaldehyde with hydroxylamine. To optimize purity, control the stoichiometric ratio of reactants (1:1 molar ratio of acetaldehyde to hydroxylamine) and maintain a pH of 4–5 using acetic acid buffer. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Post-synthesis, purify via fractional distillation or recrystallization in ethanol-water mixtures. Ensure characterization using NMR (¹H and ¹³C) and IR spectroscopy to confirm oxime bond formation (C=N–OH) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and tautomeric properties?

  • Methodological Answer :

  • ¹H NMR : Identify the syn/anti isomer ratio by analyzing the chemical shift of the oxime proton (δ 8–10 ppm). Anti isomers typically show downfield shifts due to hydrogen bonding.
  • IR Spectroscopy : Confirm the presence of the oxime group via N–O (930–960 cm⁻¹) and C=N (1640–1690 cm⁻¹) stretches.
  • UV-Vis : Monitor tautomeric equilibrium (oxime ⇌ nitroso) in solvents of varying polarity. Use time-resolved spectroscopy for kinetic analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported tautomeric equilibrium constants for this compound across different solvents?

  • Methodological Answer :

Systematic Solvent Screening : Test solvents with varying dielectric constants (e.g., water, DMSO, hexane) to isolate solvent effects.

Control Experimental Variables : Maintain consistent temperature (25°C ± 0.1°C) and concentration (0.01–0.1 M) to minimize external influences.

Cross-Validate Techniques : Combine NMR (quantitative integration of syn/anti peaks) with UV-Vis (absorbance at λₘₐₓ ~300 nm) to triangulate equilibrium constants.

Statistical Analysis : Apply multivariate regression to identify outliers in literature data, focusing on studies with rigorous error margins .

Q. What experimental designs are suitable for probing this compound’s role as a ligand in transition-metal complexes?

  • Methodological Answer :

  • Coordination Studies : Synthesize complexes with metals like Cu(II) or Ni(II) under inert conditions. Use molar conductivity measurements to determine ligand-to-metal ratios.
  • X-ray Crystallography : Resolve crystal structures to confirm binding modes (e.g., monodentate vs. bidentate).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and ligand displacement kinetics.
  • DFT Calculations : Model electronic interactions (e.g., charge transfer) using Gaussian or ORCA software .

Q. How can computational models be integrated with experimental data to elucidate this compound’s reaction mechanisms in nucleophilic additions?

  • Methodological Answer :

Mechanistic Hypotheses : Propose intermediates (e.g., nitrone or nitroso) based on frontier molecular orbital (FMO) analysis.

Kinetic Isotope Effects (KIE) : Compare experimental reaction rates (e.g., H vs. D substitution) with computed activation energies.

Molecular Dynamics (MD) : Simulate solvent effects on transition states using AMBER or GROMACS.

Validation : Correlate computed Gibbs free energies (ΔG‡) with experimental Arrhenius parameters .

Q. What strategies address discrepancies in toxicity data for this compound across in vitro and in vivo studies?

  • Methodological Answer :

  • Dose-Response Curves : Compare LC₅₀ values in cell lines (e.g., HepG2) vs. rodent models. Normalize for metabolic differences (e.g., cytochrome P450 activity).
  • Metabolite Profiling : Use LC-MS to identify toxic intermediates (e.g., nitroso derivatives).
  • Cross-Study Meta-Analysis : Apply PRISMA guidelines to aggregate data from peer-reviewed studies, highlighting methodological variances (e.g., exposure duration, sample size) .

Methodological Guidelines

  • Experimental Reproducibility : Document synthesis and characterization protocols in alignment with the Beilstein Journal of Organic Chemistry standards, including raw data in supplementary materials .
  • Data Contradiction Resolution : Use PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to isolate variables in conflicting studies .
  • Literature Gap Identification : Leverage FINERMAPS criteria (Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Appropriate, Potential Value, Systematic) to define research boundaries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.